

Application Notes and Protocols for GSK620 in In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: GSK620

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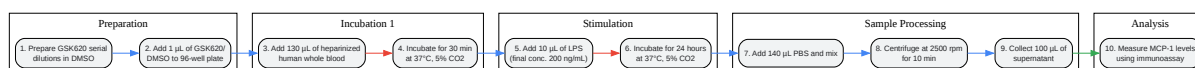
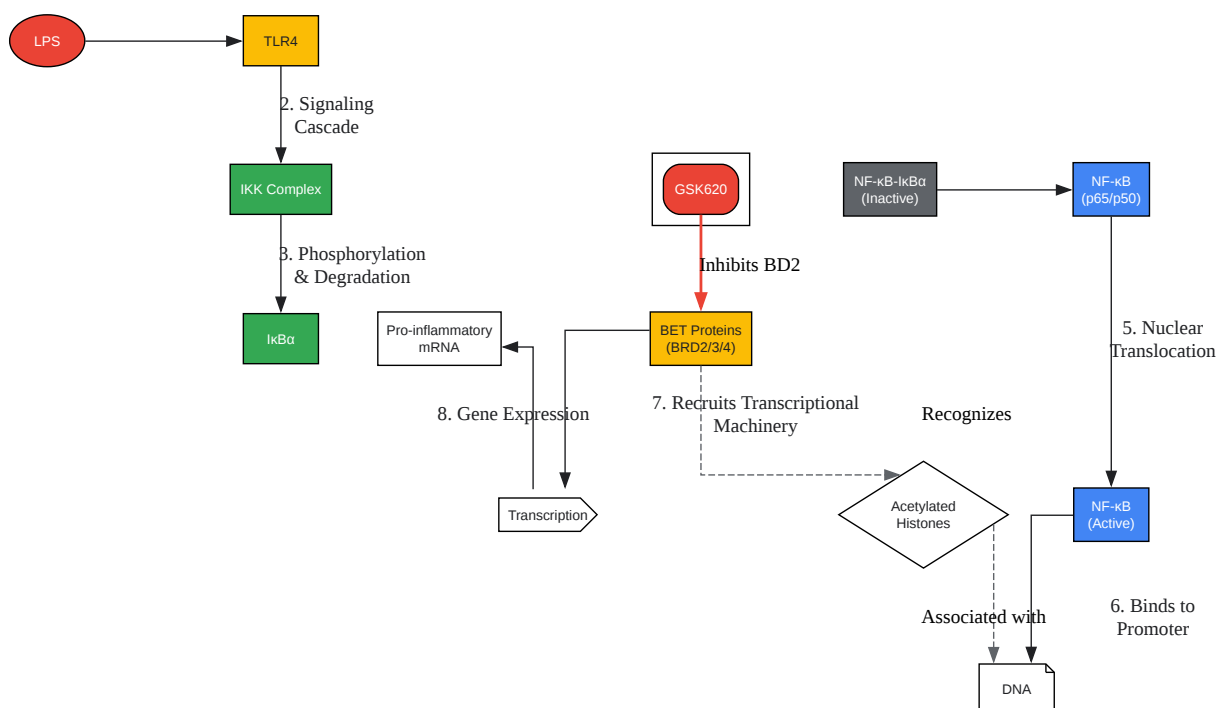
Introduction

GSK620 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By selectively binding to the BD2 domain, **GSK620** modulates the expression of key inflammatory genes, positioning it as a valuable tool for research in immuno-inflammation.[3] These application notes provide detailed protocols for utilizing **GSK620** in relevant in vitro cell-based assays to characterize its anti-inflammatory effects.

Mechanism of Action

The BET family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of target genes. **GSK620** selectively inhibits the BD2 domain of BET proteins, which is known to be critically involved in the rapid induction of gene expression in response to inflammatory stimuli.[4] This selective inhibition leads to a downstream suppression of pro-inflammatory cytokine and chemokine production, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[3] Emerging evidence suggests that the anti-inflammatory effects of BET inhibitors are, at least in part, mediated through the modulation of the NF- κ B signaling pathway, a central regulator of inflammation.[5][6][7]

Signaling Pathway



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